3-Amino-4-(2,4-dichlorophenyl)butyric Acid
Description
Structural Context within β-Amino Acid Chemistry and Butyric Acid Derivatives
The chemical architecture of 3-Amino-4-(2,4-dichlorophenyl)butyric acid places it within two significant families of organic compounds: β-amino acids and butyric acid derivatives.
Structurally, it is a derivative of butyric acid, a four-carbon carboxylic acid, where an amino group (-NH₂) is attached to the third carbon (the β-carbon) and a 2,4-dichlorophenyl group is attached to the fourth carbon. nih.gov This substitution pattern defines it as a β-amino acid. Unlike their α-amino acid counterparts which have the amino group on the carbon adjacent to the carboxyl group, β-amino acids have a two-carbon separation between these functional groups. mmsl.cz This seemingly small structural difference leads to distinct chemical properties and conformational behaviors, making β-amino acids and the peptides derived from them a growing area of interest. mmsl.czmdpi.com Peptides incorporating β-amino acids, for instance, often exhibit enhanced stability against enzymatic degradation compared to natural peptides. researchgate.net
Below is a table summarizing the key structural and chemical properties of the compound.
| Property | Value |
|---|---|
| IUPAC Name | 3-Amino-4-(2,4-dichlorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Classification | β-Amino Acid, Butyric Acid Derivative |
| Key Functional Groups | Carboxylic Acid (-COOH), Amino Group (-NH₂), Dichlorophenyl Group |
| Chiral Center | Carbon-3 (C3) |
Significance as a Chiral Building Block in Advanced Organic Synthesis
A critical feature of this compound is its chirality. The presence of a stereocenter at the C3 carbon means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-4-(2,4-dichlorophenyl)butyric acid and (S)-3-Amino-4-(2,4-dichlorophenyl)butyric acid. This chirality is fundamental to its role as a specialized building block in asymmetric synthesis.
In medicinal chemistry and drug development, the specific three-dimensional arrangement of a molecule is often crucial for its biological interactions. Therefore, the ability to synthesize enantiomerically pure compounds is paramount. Chiral building blocks like the individual enantiomers of this compound are valuable starting materials for constructing larger, stereochemically defined molecules. tcichemicals.com The synthesis of β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation of α-amino acids, which extends the carbon chain while preserving chirality. orgsyn.org The use of such defined building blocks allows chemists to control the stereochemistry of the final product, which is a key consideration in the synthesis of bioactive compounds. tcichemicals.com
Overview of Research Domains and Scholarly Focus
Research involving this compound is primarily concentrated in the fields of organic synthesis and medicinal chemistry. It is recognized as an unnatural amino acid and an advanced intermediate used in the creation of other specialty chemicals. researchgate.net While specific applications are highly specialized, the general research domains can be summarized as follows.
The primary scholarly focus is on its use as a precursor. For example, related β-amino acid structures, such as those with trifluorophenyl groups, are crucial intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for treating type 2 diabetes. google.comchemicalbook.comchemicalbook.com The synthesis of these complex target molecules often involves the coupling of a protected β-amino acid with other chemical moieties. google.com Research in this area explores efficient synthetic routes to prepare these β-amino acid intermediates in high purity. figshare.comnus.edu.sg The presence of the dichlorophenyl group in the target compound suggests its potential use in developing molecules where this specific halogenated aromatic ring is desired for modulating properties like binding affinity or metabolic stability.
The table below outlines the principal research domains where this compound and its analogs are investigated.
| Research Domain | Scholarly Focus and Application |
|---|---|
| Organic Synthesis | Development of synthetic methodologies for preparing enantiomerically pure β-amino acids. orgsyn.orgfigshare.com |
| Medicinal Chemistry | Use as a key intermediate for the synthesis of complex, biologically active molecules, such as enzyme inhibitors. researchgate.netgoogle.com |
| Peptidomimetic Research | Incorporation into peptide-like structures to create molecules with enhanced stability and novel conformations. mdpi.comresearchgate.net |
| Specialty Chemicals | Serves as a starting material for other fine and specialty chemicals. |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLKWUTGBOOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 2,4 Dichlorophenyl Butyric Acid
General Synthetic Routes
General synthetic methods for 3-amino-4-(2,4-dichlorophenyl)butyric acid typically commence with simple, commercially available precursors. These routes focus on the systematic construction of the molecule's carbon backbone and the introduction of its essential functional groups.
Multi-Step Synthesis from Precursor Molecules
A frequently employed precursor for the synthesis of this compound is 2,4-dichlorobenzaldehyde (B42875). One established pathway involves a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and malonic acid, which is a classic method for forming carbon-carbon bonds. chim.it This initial step creates a cinnamic acid derivative that undergoes further transformations.
Another common approach begins with the condensation of p-chlorobenzaldehyde with nitromethane, followed by a Michael addition of diethyl malonate. psu.edu Subsequent reduction of the nitro group and decarboxylation leads to the final product. psu.edu These multi-step sequences, while effective, often result in a racemic mixture of the final compound, requiring further resolution if a specific enantiomer is desired. A summary of a typical multi-step synthesis is presented in Table 1.
Table 1: Example of a Multi-Step Synthesis
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Aldol Condensation | p-Chlorobenzaldehyde, Nitromethane, NaOH | β-Nitrostyrene derivative |
| 2 | Michael Addition | Diethyl malonate, NaOEt | Diethyl [2-(4-chlorophenyl)-1-nitroethyl]malonate |
This table outlines a general synthetic strategy and does not represent the synthesis of the 2,4-dichloro-substituted target compound but a closely related analogue.
Strategies for Amide Bond Formation and Carboxylic Acid Functionalization
The carboxylic acid and amino groups of this compound are key handles for chemical modification, allowing for the synthesis of various derivatives. The formation of an amide bond is a fundamental transformation in peptide synthesis and medicinal chemistry. umich.edu
Standard coupling reagents are used to activate the carboxylic acid, facilitating its reaction with an amine. umich.edu Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.it These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions like racemization. fishersci.it The activation of the carboxylic acid creates a highly reactive intermediate, an O-acylisourea, which then readily reacts with an amine to form the stable amide bond. umich.edufishersci.it
The carboxylic acid can also be functionalized in other ways. For instance, it can be reduced to the corresponding alcohol or converted into various esters to alter the molecule's physicochemical properties.
Asymmetric Synthesis of Enantiomeric this compound
The biological activity of many chiral molecules, including this compound, often resides in a single enantiomer. This has driven the development of sophisticated asymmetric synthetic methods to produce enantiomerically pure forms of the compound, avoiding the need for resolving a racemic mixture.
Chiral Auxiliary-Mediated Approaches (e.g., Chiral Nickel(II) Glycinate Complexes)
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. google.com After the key stereoselective step, the auxiliary is removed.
A notable application of this strategy in the synthesis of amino acids involves the use of chiral nickel(II) complexes. nih.govehu.es Specifically, a Ni(II) complex of a Schiff base formed from glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), serves as a chiral glycine equivalent. mdpi.comresearchgate.net This complex can undergo diastereoselective alkylation or Michael addition reactions. nih.govthieme-connect.com For instance, reaction with an appropriate electrophile introduces the desired side chain, and the stereochemistry of the complex directs the formation of one diastereomer in excess. mdpi.com The complex is then decomposed with acid to release the enantiomerically enriched amino acid, and the chiral ligand can often be recovered. mdpi.comresearchgate.net
Chiral Pool Strategies (e.g., Utilizing (S)-Serine as a Chiral Pool)
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Natural amino acids, sugars, and terpenes are common starting points. For the synthesis of β-amino acids, natural α-amino acids like L-methionine or (S)-serine can be employed. figshare.com
For example, a synthesis starting from L-methionine can involve protection of the amino group, reduction of the carboxylic acid, derivatization of the resulting hydroxyl group, and subsequent cyclization to form a chiral aziridine (B145994). figshare.com This aziridine can then be opened by a Grignard reagent derived from 2,4,5-trifluorobromobenzene (a related dichlorophenyl analogue can also be used). A series of final steps then converts the intermediate into the target β-amino acid, with the stereocenter derived from the original L-methionine. figshare.com
Enantioselective Catalysis in β-Amino Acid Synthesis
Enantioselective catalysis is a powerful and efficient method for asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.org Several catalytic asymmetric methods are applicable to the synthesis of β-amino acids. rsc.org
Catalytic asymmetric conjugate additions are among the most important methods due to the ready availability of α,β-unsaturated carbonyl starting materials. nih.gov For example, the conjugate addition of organozinc reagents to nitroolefins can be catalyzed by copper(I) complexes with chiral phosphoramidite (B1245037) ligands, producing nitro precursors to β-amino acids with high enantioselectivity. acs.org Another key strategy is the asymmetric hydrogenation of β-enamido esters, often catalyzed by chiral rhodium or ruthenium complexes. The Mannich reaction, which involves the addition of an enolate to an imine, can also be performed asymmetrically using chiral catalysts to afford β-amino carbonyl compounds. rsc.org A one-pot synthesis of (S)-baclofen has been achieved using a diphenylprolinol silyl (B83357) ether mediated asymmetric Michael reaction as the key step. nih.gov
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Generally reliable, high diastereoselectivity can be achieved. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. |
| Chiral Pool | Use of naturally occurring chiral molecules as starting materials. | Access to enantiomerically pure starting materials. | Synthetic route can be lengthy, limited to the available chiral pool. |
| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | Highly atom-economical, high enantioselectivities possible. | Catalyst development can be challenging, may require optimization for specific substrates. |
Diastereoselective Synthetic Pathways
Achieving diastereoselectivity is crucial in the synthesis of this compound, which contains two chiral centers. The development of these pathways is heavily influenced by methods established for other β-amino acids.
One prominent strategy involves the asymmetric hydrogenation of an enamine precursor. For analogous compounds, this has been achieved with high efficiency using rhodium-based chiral catalysts, such as Rh(I) with a JOSIPHOS-type ligand. nih.gov This method can yield high enantiomeric excess (ee), though it may require subsequent purification steps to remove the metal catalyst. researchgate.net Another approach utilizes nickel-catalyzed asymmetric hydrogenation of enamines to produce the desired β-amino ester intermediates with good yield and enantioselectivity. researchgate.net
Organocatalysis presents a metal-free alternative. For instance, a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst has been used to construct the chiral core of similar molecules. mdpi.comnih.gov This approach avoids the use of expensive and potentially contaminating metal catalysts.
Another effective method starts from a readily available chiral precursor, such as an amino acid. A synthesis for a structurally related trifluorophenyl analog begins with L-methionine. figshare.com The synthetic sequence involves converting the starting α-amino acid into a chiral aziridine. This intermediate then undergoes a ring-opening reaction with a Grignard reagent, in this case, (2,4-dichlorophenyl)magnesium bromide, to introduce the substituted phenyl group at the C4 position. Subsequent oxidation steps then yield the target β-amino acid. figshare.com Similarly, (S)-serine has been used as a starting material, proceeding through an (R)-aziridin-2-methanol intermediate whose ring is opened by a (2,4,5-trifluorophenyl)magnesium bromide, a strategy directly adaptable to the 2,4-dichloro- a nalog. researchgate.net
The table below summarizes various diastereoselective approaches applicable to the synthesis of 3-amino-4-arylbutyric acids.
| Method | Key Reaction | Catalyst/Reagent | Advantages | Reference |
| Asymmetric Hydrogenation | Enamine Hydrogenation | Rh(I)/JOSIPHOS | High efficiency and enantioselectivity. nih.gov | nih.gov |
| Chiral Pool Synthesis | Aziridine Ring Opening | Grignard Reagent | Utilizes readily available chiral starting materials (e.g., L-methionine, S-serine). researchgate.netfigshare.com | researchgate.netfigshare.com |
| Organocatalysis | Aza-Michael Addition | Chiral Organocatalyst | Metal-free, avoids catalyst contamination. mdpi.comnih.gov | mdpi.comnih.gov |
Application of Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in the multi-step synthesis of this compound to prevent unwanted side reactions of the amino and carboxylic acid functional groups.
N-Protection Strategies (e.g., Boc-Protection)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function in the synthesis of β-amino acids like this compound. figshare.comchemicalbook.com
Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under various conditions, including catalyst-free in water, making it an environmentally favorable option. organic-chemistry.org
Stability and Orthogonality: The Boc group is valued for its stability under a wide range of conditions, including most nucleophiles and basic conditions. This stability allows for chemical modifications at other parts of the molecule, such as the hydrolysis of an ester group, without affecting the protected amine. Its acid-labile nature makes it orthogonal to other protecting groups like the base-labile Fmoc group. organic-chemistry.org
Deprotection: Removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used. researchgate.net The mild conditions required for its removal ensure that other sensitive functionalities within the molecule remain intact. researchgate.net
The use of the Boc group is a key feature in many synthetic routes, leading to the isolation of the intermediate N-Boc-3-Amino-4-(2,4-dichlorophenyl)butyric acid. researchgate.netfigshare.comchemicalbook.com
Carboxylic Acid Protection Strategies
To prevent the acidic proton of the carboxyl group from interfering with base-catalyzed reactions or to avoid nucleophilic attack on the carboxyl carbonyl, it is often protected, typically as an ester. researchgate.net
Esterification: Simple esters, such as methyl or ethyl esters, are commonly used. These can be formed through standard esterification methods, for example, by reacting the carboxylic acid with the corresponding alcohol under acidic conditions.
Role in Synthesis: Protecting the carboxylic acid allows for reactions to be carried out on other parts of the molecule. For example, in syntheses involving Grignard reagents or reductions with metal hydrides, an unprotected carboxylic acid would be incompatible. The protected intermediate, for instance, methyl 3-amino-4-(2,4-dichlorophenyl)butanoate, can then be carried through several synthetic steps before the final deprotection.
Deprotection: The ester protecting group is typically removed in the final stages of the synthesis through hydrolysis. This can be achieved under either acidic or basic conditions (saponification), followed by neutralization to yield the free carboxylic acid. For example, hydrolysis with sodium hydroxide (B78521) followed by acidification is a common procedure. acs.org
Optimization of Synthetic Conditions and Control of Impurity Formation
The optimization of reaction conditions and the control of impurities are critical for developing an efficient, scalable, and cost-effective synthesis for this compound. These efforts are crucial for ensuring the final product's quality and purity.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. For instance, in the synthesis of related compounds, replacing solvents like dichloromethane with others has been shown to reduce the formation of certain condensation impurities. google.com
Catalyst: The selection and loading of the catalyst are paramount, especially in asymmetric reactions. In rhodium-catalyzed hydrogenations, lowering the catalyst loading (e.g., to 0.15 mol %) while maintaining high enantioselectivity is a key goal of optimization. nih.gov
Temperature and Reaction Time: Controlling the reaction temperature and duration is essential to prevent the formation of by-products from side reactions or decomposition. google.com
Impurity Formation and Control: During the synthesis of β-amino acids, several types of impurities can form. For the closely related synthesis of the Sitagliptin side chain, specific impurities have been identified and controlled. nih.gov
Condensation Impurities: One common issue is the formation of condensation by-products. For example, a "condensation impurity A" is noted as being inevitably generated during the synthesis of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. google.com The formation of such impurities is highly dependent on the solvent and reaction conditions. Controlling their level is critical as they can be difficult to remove by recrystallization and can affect the quality of the final product. google.com
Process-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions, or products from side reactions. For example, impurities can arise from the elimination of the amino group during hydrogenation steps. nih.gov
Stereoisomers: The formation of the wrong diastereomer or enantiomer is a major impurity concern in stereoselective synthesis. Optimization focuses on maximizing the diastereomeric ratio (dr) and enantiomeric excess (ee).
A systematic approach to identify and control these impurities involves techniques like HPLC and LC-MS to monitor the reaction progress and product purity. acs.org By carefully selecting reagents, solvents, and reaction parameters, the formation of critical impurities can be minimized, leading to a robust and efficient manufacturing process. google.com
| Impurity Type | Potential Source | Control Strategy | Reference |
| Condensation Products | Side reaction between intermediates | Optimization of solvent and temperature. google.com | google.com |
| Dehydro- Impurities | Elimination side reactions (e.g., during hydrogenation) | Careful selection of catalyst and reaction conditions. nih.gov | nih.gov |
| Stereoisomers | Poor stereocontrol in asymmetric step | Optimization of chiral catalyst/auxiliary and reaction conditions. nih.govresearchgate.net | nih.govresearchgate.net |
| Residual Solvents/Reagents | Incomplete removal during workup/purification | Proper purification and drying procedures. |
Chemical Reactivity and Derivatization of 3 Amino 4 2,4 Dichlorophenyl Butyric Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and conversion into more reactive acid derivatives.
Esterification Reactions
Esterification of 3-Amino-4-(2,4-dichlorophenyl)butyric acid is a common transformation. Standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, can be employed. For substrates sensitive to strong acids, milder methods are available. For instance, the use of a polymer-supported carbodiimide (B86325) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding methyl ester in a mixed solvent system like methanol (B129727)/dichloromethane (B109758). orgsyn.org This approach is beneficial for preserving stereochemistry and avoiding harsh conditions. orgsyn.org
The synthesis of various esters, such as the tertiary-butyl ester of the related (S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, has been documented, highlighting the utility of this reaction in creating derivatives with modified solubility and pharmacokinetic properties. anaxlab.com
Formation of Activated Carboxylic Acid Derivatives
To facilitate reactions like amide bond formation, the carboxylic acid is often converted into a more electrophilic, "activated" form. fishersci.it Common activated intermediates include acid chlorides, anhydrides, and active esters.
Acid Chlorides : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the corresponding highly reactive acid chloride. fishersci.it This intermediate is typically used immediately (in situ) for subsequent reactions. fishersci.it
Mixed Anhydrides : Reaction with chloroformates, like ethyl chloroformate, in the presence of a base such as triethylamine, generates a mixed anhydride. orgsyn.org This species is a key intermediate in the Arndt-Eistert homologation, a method used to extend the carbon chain of amino acids. orgsyn.org
Active Esters : Peptide coupling reagents are widely used to form active esters that readily react with amines. fishersci.it Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate can be coupled with an amine to form an amide bond, often with the addition of reagents like 1-Hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.it Other coupling agents, such as carbonyldiimidazole (CDI), also serve to activate the carboxylic acid for subsequent amidation. google.com
Reactions Involving the Amino Group
The primary amino group provides a nucleophilic center for a range of derivatization reactions, including acylation and alkylation.
Amide Formation and Acylation Reactions
The amino group of this compound readily undergoes acylation with activated carboxylic acid species to form amide bonds. fishersci.it This is a cornerstone of peptide synthesis and is used to create a vast array of derivatives. fishersci.itorganic-chemistry.org
A standard method is the Schotten-Baumann reaction, where the amine reacts with an acyl chloride in the presence of a base. fishersci.it Alternatively, coupling the amine with a carboxylic acid using carbodiimide chemistry (e.g., EDC/HOBt) is a prevalent and mild method for amide bond formation. fishersci.it
A particularly important acylation is the protection of the amino group, which is often necessary during the synthesis of more complex molecules to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like sodium hydroxide (B78521) or triethylamine. google.comsigmaaldrich.com This reaction yields the N-Boc protected derivative, such as BOC-(R)-3-amino-4-(2,4-dichlorophenyl)butyric acid. chemicalbook.com
Alkylation and Related Amino Group Transformations
The nitrogen atom of the amino group can be alkylated, although direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is a more controlled method for N-mono-alkylation. researchgate.net More recently, "hydrogen borrowing" strategies using alcohols as alkylating agents in the presence of a transition metal catalyst have emerged as an environmentally benign alternative. researchgate.net For example, N-methylation of amino acids has been achieved using methanol with a photocatalytic system or a specialized palladium nanocatalyst. researchgate.net
The amino group can also form a Schiff base (or imine) by reacting with an aldehyde or ketone. nih.gov This reaction is often a key step in various synthetic pathways and is central to the mechanism of action of aminotransferase enzymes. nih.gov
Functionalization and Modification of the Dichlorophenyl Ring System
The 2,4-dichlorophenyl ring is generally unreactive towards typical electrophilic aromatic substitution due to the deactivating, electron-withdrawing nature of the two chlorine atoms. However, modifications are possible under specific conditions, often involving organometallic intermediates.
While literature specifically detailing the functionalization of the dichlorophenyl ring within the this compound framework is sparse, related chemistries provide insight. For instance, in the synthesis of antimalarial drugs, dichlorinated pyrimidine (B1678525) rings have been functionalized at specific positions via metalation using strong, hindered bases like (TMP)₂Zn·2MgCl₂·2LiCl, followed by reaction with an electrophile. nih.gov This suggests that directed ortho-metalation or similar strategies could potentially be applied to introduce new substituents onto the dichlorophenyl ring, although the specific conditions would require significant optimization.
Furthermore, the chlorine atoms themselves could potentially be targets for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but such transformations typically require harsh conditions or highly specialized catalyst systems and are not commonly reported for this specific substrate.
Substitution Reactions on the Aromatic Ring
The 2,4-dichlorophenyl moiety of the molecule is subject to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. libretexts.org The reactivity and orientation of incoming electrophiles are dictated by the existing chloro substituents.
Chlorine atoms are electron-withdrawing via induction but are ortho-, para-directing due to the resonance effect of their lone pairs. In the case of the 2,4-dichlorophenyl group, the positions on the ring are electronically and sterically differentiated. The two chlorine atoms deactivate the ring towards electrophilic attack compared to unsubstituted benzene, meaning more forcing reaction conditions are typically required. msu.edu
The directing effects of the two chlorine atoms are additive. The C-1 position is occupied by the butyric acid chain. The C-2 and C-4 positions have chlorine atoms. The available positions for substitution are C-3, C-5, and C-6.
The chlorine at C-2 directs incoming electrophiles to the ortho (C-3) and para (C-6) positions.
The chlorine at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).
Therefore, the combined directing effects favor substitution at the C-3, C-5, and C-6 positions. Steric hindrance may influence the regioselectivity, often favoring substitution at the less hindered positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would introduce a nitro group (–NO2), which is a strongly deactivating, meta-directing group, onto the ring, further modifying its electronic properties. libretexts.org
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the 2,4-Dichlorophenyl Group
| Position | Electronic Influence from C2-Cl | Electronic Influence from C4-Cl | Combined Influence | Steric Hindrance |
|---|---|---|---|---|
| C-3 | Ortho (Activating) | Ortho (Activating) | Favorable | Moderate |
| C-5 | Meta (Deactivating) | Ortho (Activating) | Favorable | Low |
| C-6 | Para (Activating) | Meta (Deactivating) | Favorable | Low |
This table provides a qualitative prediction of substitution patterns.
Exploration of Cross-Coupling Methodologies
The chlorine atoms on the aromatic ring serve as handles for transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use increasingly feasible.
Methodologies such as Suzuki, Stille, Hiyama, and Sonogashira couplings can be employed to introduce new alkyl, aryl, or alkynyl groups at the C-2 or C-4 positions by replacing a chlorine atom. mdpi.comresearchgate.net These reactions typically require a palladium or copper catalyst and specialized ligands that facilitate the oxidative addition step involving the strong carbon-chlorine bond. nih.gov For example, a Hiyama coupling could link the aryl chloride with an organosilane, while a Sonogashira coupling would introduce a terminal alkyne. mdpi.comresearchgate.net The use of amino acids, like L-proline, or their derivatives as ligands has been shown to promote copper-catalyzed coupling reactions under milder conditions. nih.gov The successful application of these methods would significantly expand the molecular diversity achievable from the parent compound.
Incorporation of this compound into Complex Molecular Architectures
The bifunctional nature of this β-amino acid makes it a valuable building block for synthesizing more complex molecules, including heterocycles and peptidomimetics.
Synthesis of Heterocyclic Compounds from Butyric Acid Derivatives
The amino and carboxylic acid groups of this compound are key synthons for the construction of various heterocyclic systems. Through cyclization reactions, these functional groups can be used to form rings. For example, reaction of a butyric acid derivative with hydrazine (B178648) can lead to the formation of pyridazinone rings. mdpi.com Research on similar dichlorophenyl butanoic acid structures has demonstrated their utility in preparing pyridazinone derivatives, which can be further modified to create more complex fused heterocyclic systems like pyridazino[6,1-b]quinazolin-10-one. mdpi.com Similarly, the amino group can react with appropriate precursors to form triazoles, oxadiazoles, or other nitrogen-containing heterocycles. nih.govyoutube.com
Construction of Peptidomimetics and Other Biomolecular Constructs
As a β-amino acid, this compound is a valuable building block for peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. The incorporation of β-amino acids into a peptide backbone alters its secondary structure and proteolytic susceptibility.
Derivatives of structurally related compounds, such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, are known advanced intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com These inhibitors are a class of drugs used in the management of type 2 diabetes. nus.edu.sg The synthesis involves protecting the amino group (e.g., as a Boc derivative) and then coupling the carboxylic acid with another amine-containing molecule, often a heterocyclic scaffold, using a condensation agent like carbonyldiimidazole (CDI). google.com This demonstrates the utility of this class of β-amino acids in constructing complex, biologically relevant molecules.
Formation of N-Acyl Amino Acid Derivatives
The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to yield N-acyl derivatives. science.org.ge This reaction is fundamental for protecting the amine functionality during multi-step syntheses or for modulating the compound's physicochemical properties.
A common example is the reaction with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base to form the N-Boc protected derivative, Boc-(R)-3-amino-4-(2,4-dichlorophenyl)butyric acid. molbase.comgoogle.com This protecting group is stable under many reaction conditions but can be easily removed with acid. Other acyl groups can be introduced similarly.
Table 2: Examples of N-Acylation Reactions
| Acylating Agent | Reagent Name | Resulting N-Acyl Group |
|---|---|---|
| (Boc)₂O | Di-tert-butyl dicarbonate | N-tert-butoxycarbonyl (N-Boc) |
| C₆H₅COCl | Benzoyl chloride | N-Benzoyl |
| (CH₃CO)₂O | Acetic anhydride | N-Acetyl |
| Cbz-Cl | Benzyl chloroformate | N-Benzyloxycarbonyl (N-Cbz) |
These derivatizations are crucial steps in the synthesis of more elaborate structures, such as the peptidomimetics discussed previously. google.comscience.org.ge
Stereochemical Investigations of 3 Amino 4 2,4 Dichlorophenyl Butyric Acid
Characterization and Importance of (R)- and (S)-Enantiomers
3-Amino-4-(2,4-dichlorophenyl)butyric acid possesses a single stereocenter at the C3 carbon atom, giving rise to a pair of non-superimposable mirror images known as enantiomers: the (R)- and (S)-forms. These enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. This optical activity is a defining characteristic of chiral molecules.
The significance of isolating and characterizing individual enantiomers is paramount, particularly in the context of biologically active molecules. While they are chemically identical in an achiral environment, their physiological effects can differ dramatically because biological systems, such as enzymes and receptors, are themselves chiral. One enantiomer may exhibit potent therapeutic activity, while the other could be inactive or even cause undesirable effects.
A prominent example illustrating this principle is found in the closely related analogue, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. This specific enantiomer is a crucial chiral building block in the synthesis of Sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for treating type 2 diabetes. chemicalbook.comresearchgate.net The corresponding (S)-enantiomer does not serve this function, highlighting how stereochemical identity is critical to its utility as a pharmaceutical intermediate. This underscores the importance of studying the distinct enantiomers of the 2,4-dichloro-substituted analogue as well.
The hydrochloride salt of the (S)-enantiomer of this compound has been characterized and is commercially available for research purposes. cymitquimica.comglpbio.com
Table 1: Physicochemical Properties of this compound Enantiomers Note: Data primarily available for the (S)-enantiomer hydrochloride salt.
| Property | (S)-3-Amino-4-(2,4-dichlorophenyl)butyric Acid HCl | (R)-3-Amino-4-(2,4-dichlorophenyl)butyric Acid |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ · HCl cymitquimica.com | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 284.57 g/mol (as HCl salt) | 248.11 g/mol (as free base) |
| CAS Number | 331847-11-1 glpbio.com | 369396-52-3 (as HCl salt) rsc.org |
| Appearance | Data not available | Data not available |
| Purity | ≥95% cymitquimica.com | Data not available |
| Synonyms | 2,4-Dichloro-L-beta-homophenylalanine hydrochloride cymitquimica.com | (R)-3-amino-4-(2,4-dichloro-phenyl)-butyric acid CL chemicalbook.com |
Enantiomeric Purity Determination and Control
Ensuring the stereochemical integrity of a chiral compound is a critical task in chemical synthesis and analysis. The enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other in a mixture. Several advanced analytical techniques are employed for this purpose.
Enantiomeric Purity Determination: The most common methods for determining the enantiomeric excess of chiral amino acids involve chromatography with a chiral stationary phase (CSP) or derivatization with a chiral agent.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. Columns containing a chiral stationary phase, such as those based on Cinchona alkaloids or cyclodextrins, can differentially interact with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiraltech.com Zwitterionic chiral selectors derived from quinine (B1679958) and quinidine (B1679956) have proven effective for the direct resolution of a wide range of amino acid enantiomers. chiraltech.com
Gas Chromatography (GC): Enantioselective GC can be used after converting the amino acids into volatile derivatives, such as N-trifluoroacetyl-O-alkyl esters. nih.gov This method is highly sensitive and can provide accurate determination of enantiomeric excess, even at very low concentrations. nih.gov
Mass Spectrometry (MS): Novel mass spectrometry methods have been developed that use a chiral selector in the gas phase. For instance, ion/molecule reactions involving protonated complexes of amino acids with a chiral host like β-cyclodextrin can be used to determine enantiomeric excess, as the rates of reaction often vary with the chirality of the amino acid guest. ucdavis.edunih.gov
Enantiomeric Purity Control: Controlling the stereochemical outcome of a reaction is a central goal of asymmetric synthesis. This is typically achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For example, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been successfully achieved starting from the amino acid (S)-serine, which serves as the chiral template for the final product. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into an achiral substrate to direct the stereochemical course of a reaction. One reported method for synthesizing related α-amino-β-substituted butyric acid derivatives involves the use of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, which allows for the diastereoselective construction of new chiral centers. nih.gov
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method in pharmaceutical manufacturing.
For this compound, its synthesis often involves Boc-protection of the amino group, creating (R)- or (S)-3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid, which serves as a stable, key intermediate for further chemical elaboration. labcompare.com
Differential Molecular Interactions and Biological Activity Profiles of Enantiomers (Mechanistic Aspects in Non-Human Systems)
The distinct three-dimensional structures of (R)- and (S)-enantiomers lead to differential interactions with chiral biological targets, resulting in unique biological activity profiles. While specific comparative studies on the enantiomers of this compound are not widely reported in public literature, the principles of stereospecificity can be clearly understood from closely related compounds and general knowledge of neurotransmitter systems.
Many β-amino acid derivatives are designed as analogues of the neurotransmitter γ-aminobutyric acid (GABA). GABA exerts its inhibitory effects in the central nervous system by binding to GABA receptors (GABA-A and GABA-B). nih.gov These receptors are complex proteins that recognize the specific shape and charge distribution of their ligands; therefore, the biological activity of GABA analogues is often highly dependent on their stereochemistry.
The critical nature of stereochemistry is well-documented for the structural analogue, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. Its molecular geometry is precisely suited for it to act as a precursor to Sitagliptin, a dipeptidyl peptidase-IV (DPP-4) inhibitor. chemicalbook.com The (S)-enantiomer lacks this specific activity, demonstrating a clear divergence in biological relevance based solely on stereochemical configuration.
Furthermore, research into other derivatives provides evidence of biological activity in non-human systems. A study involving a menthyl ester of 3-amino-4-(2,4,5-trifluorophenyl) butyric acid demonstrated a significant hypoglycemic effect in a diabetic mouse model, establishing a precedent for in vivo activity for this class of compounds. researchgate.net The interaction of molecules with biological targets can be highly specific. For example, studies on modulators of GABA-A receptors have shown that compounds can exhibit different efficacy and potency not only between enantiomers but also among different receptor subtypes, such as those containing δ or γ2 subunits. utu.fi This highlights the complexity of molecular interactions, where subtle changes in a molecule's structure, including its stereochemistry, can lead to profoundly different biological outcomes.
Advanced Spectroscopic and Computational Characterization of 3 Amino 4 2,4 Dichlorophenyl Butyric Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the identity and structure of synthesized chemical compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 3-Amino-4-(2,4-dichlorophenyl)butyric acid, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid (expected around δ 170-180 ppm), the carbons of the dichlorophenyl ring, and the aliphatic carbons of the butyric acid chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| COOH | 10.0 - 12.0 (s, broad) | 170 - 180 |
| CH(NH₂) | 3.5 - 4.5 (m) | 50 - 60 |
| CH₂ (adjacent to COOH) | 2.5 - 3.0 (m) | 35 - 45 |
| CH₂ (adjacent to phenyl) | 2.8 - 3.3 (m) | 40 - 50 |
| Aromatic CH | 7.0 - 7.5 (m) | 127 - 135 |
| Aromatic C-Cl | N/A | 130 - 140 |
| Aromatic C (ipso) | N/A | 135 - 145 |
s = singlet, m = multiplet
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to display several key absorption bands. These include a broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹), which would overlap with the N-H stretching of the amine group (around 3400-3250 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would be prominent around 1710 cm⁻¹. Vibrations corresponding to the C-Cl bonds on the aromatic ring are expected in the 1100-800 cm⁻¹ region. FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The use of FT-IR is a standard method for identifying isomers of amino acids.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: Based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Amine | N-H stretch | 3400 - 3250 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Dichlorophenyl | C-Cl stretch | 1100 - 800 |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₀H₁₁Cl₂NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 248.11 g/mol .
The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the butyric acid chain. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments ([M]⁺, [M+2]⁺, [M+4]⁺ peaks). Analysis of the fragmentation of similar structures like butanoic acid shows that the base peak is often not the parent ion, indicating that the molecular ion can be unstable.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules, predict their geometries, and understand their reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical structures can then be compared with experimental data if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental FT-IR and FT-Raman spectra. Studies on related molecules show a good correlation between DFT-calculated values and experimental results.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule.
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. For molecules containing a dichlorophenyl group, DFT calculations are commonly used to determine these energy levels and predict reactivity. The analysis provides insights into the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities, which is fundamental to understanding its potential chemical interactions.
Table 3: Conceptual Data from HOMO-LUMO Analysis (Note: This table illustrates the type of data obtained from DFT calculations and its interpretation.)
| Parameter | Description | Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A smaller gap indicates higher reactivity and lower stability. |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
The stability of a molecule is directly related to the energy of these delocalization interactions. wisc.edu For this compound, NBO analysis would identify key interactions, such as those between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. The energy of these interactions (E(2)) is calculated using second-order perturbation theory and indicates the extent of charge delocalization. wisc.edu
In analogous compounds, studies have shown significant stabilization from such interactions. nih.govbiointerfaceresearch.com For instance, in a study of butanoic acid derivatives, significant stabilization energies were observed, indicating substantial charge delocalization. biointerfaceresearch.com A similar analysis for this compound would likely reveal strong intramolecular hyperconjugative interactions contributing to its conformational stability. The dichlorinated phenyl ring would also participate in these delocalization effects, influencing the electronic properties of the entire molecule.
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a Phenylbutanoic Acid Analogue
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ(C-C) | 15.8 | Lone Pair -> Antibond |
| LP(1) N | σ(C-H) | 5.2 | Lone Pair -> Antibond |
| σ(C-H) | σ(C-C) | 3.1 | Bond -> Antibond |
| σ(C-C) | σ(C-Ph) | 4.5 | Bond -> Antibond |
Note: Data is hypothetical and illustrative of typical values found in NBO analyses of similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. researchgate.net Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential, respectively. researchgate.netresearchgate.net
For this compound, the MEP map would be crucial for understanding its intermolecular interaction capabilities.
Negative Potential Regions: The most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bond acceptance and interactions with positive ions.
Positive Potential Regions: The most positive potential (blue) would be located around the hydrogen atoms of the amino group (-NH2) and the carboxylic acid hydroxyl group (-OH), identifying them as the primary sites for hydrogen bond donation. researchgate.net
Aromatic Ring: The dichlorophenyl ring would exhibit a complex potential distribution. The electronegative chlorine atoms would create regions of negative potential, while the π-system of the ring itself could also interact with cations (cation-π interactions). researchgate.net
This detailed charge map helps in understanding how the molecule would orient itself when approaching a biological target, such as a receptor binding site. researchgate.net
Table 2: Predicted MEP Surface Characteristics for this compound
| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Interaction Type |
|---|---|---|---|
| Carboxyl Oxygen Atoms | Most Negative | Red | Electrophilic Attack / H-Bond Acceptor |
| Amino Group Hydrogens | Most Positive | Blue | Nucleophilic Attack / H-Bond Donor |
| Carboxyl Hydroxyl Hydrogen | Positive | Blue | H-Bond Donor |
| Dichlorophenyl Ring (Cl atoms) | Slightly Negative | Yellow/Orange | Weak Electrophilic Interaction |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions in Non-Human Systems
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. researchgate.net This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. For this compound, which is an analogue of the GABAB receptor agonist baclofen (B1667701), docking studies would typically be performed using the crystal structure of the GABAB receptor. nih.govmdpi.com
In these simulations, the compound would be placed into the binding site of the GABAB receptor, and its various possible conformations would be evaluated. mdpi.com The simulation calculates a "docking score," which estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. researchgate.net The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor.
Studies on baclofen and its analogues have identified critical interactions within the GABAB receptor binding pocket. mdpi.comnih.gov It is expected that the amino and carboxylic acid groups of this compound would form crucial hydrogen bonds with polar residues in the receptor, while the dichlorophenyl ring would fit into a hydrophobic pocket. The specific 2,4-dichloro substitution pattern would influence the precise fit and interaction strength compared to baclofen's 4-chloro substitution. nih.gov
Table 3: Illustrative Docking Simulation Results for a GABA Analogue with the GABAB Receptor
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Baclofen | -6.5 | Tyr250, Ser246 | Hydrogen Bond |
| Baclofen | -6.5 | Trp278, Phe149 | Hydrophobic |
| Hypothetical Dichloro-analogue | -7.2 | Tyr250, Ser246, Gln312 | Hydrogen Bond |
| Hypothetical Dichloro-analogue | -7.2 | Trp278, Leu151 | Hydrophobic & Halogen Bond |
Note: Data for the dichloro-analogue is hypothetical, based on expected improvements in binding from additional interactions.
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Reduced Density Gradient)
Noncovalent interactions are critical for molecular recognition, protein folding, and the binding of ligands to receptors. A detailed analysis of these forces is essential to understand the behavior of this compound. Computational methods like Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions.
The RDG method identifies noncovalent interactions in real space based on the electron density (ρ) and its gradient. researchgate.net Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ) allows for the differentiation of interaction types:
Hydrogen Bonds: Appear as strong, attractive interactions (large negative sign(λ2)ρ).
Van der Waals Interactions: Characterized by very low electron density values.
Steric Repulsion: Identified by large positive sign(λ2)ρ values.
For this compound, this analysis would map out the intramolecular hydrogen bonds (e.g., between the amino and carboxyl groups) that stabilize its conformation, as well as the intermolecular interactions (hydrogen bonds, halogen bonds from the chlorine atoms, and van der Waals forces) that govern its binding to a receptor. nih.gov
Table 4: Potential Noncovalent Interactions in this compound
| Interaction Type | Involved Atoms/Groups | Significance |
|---|---|---|
| Hydrogen Bonding (Intra/Intermolecular) | -NH2, -COOH | Stabilizes conformation and receptor binding. |
| Van der Waals Forces | Phenyl ring, alkyl chain | Contributes to hydrophobic interactions in binding pockets. |
| Halogen Bonding | C-Cl bonds with a nucleophilic atom (e.g., O, N) | Provides additional specific interactions with a receptor. |
| π-π Stacking | Phenyl ring with aromatic receptor residues | Can enhance binding affinity and specificity. |
| Cation-π Interaction | Phenyl ring with a cationic residue | Potential electrostatic interaction in a binding site. |
Theoretical Studies of Optical Properties (e.g., Hyperpolarizability)
The study of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. biointerfaceresearch.com
The calculation of hyperpolarizability for this compound would involve determining its response to an external electric field. Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to have high hyperpolarizability values. In this compound, the amino group can act as an electron donor and the carboxylic acid group as an acceptor, with the phenyl ring serving as the π-bridge. The presence of electron-withdrawing chlorine atoms on the phenyl ring would further modulate the electronic distribution and, consequently, the hyperpolarizability.
For comparison, urea (B33335) is often used as a reference material in NLO studies. researchgate.net Theoretical calculations for similar organic molecules have shown hyperpolarizability values many times greater than that of urea, indicating their potential as NLO materials. researchgate.net A theoretical study of this compound would provide its dipole moment (μ), polarizability (α), and first hyperpolarizability (β), offering insights into its potential for NLO applications.
Table 5: Illustrative Theoretical Optical Properties for a GABA Analogue
| Parameter | Urea (Reference) | Hypothetical GABA Analogue |
|---|---|---|
| Dipole Moment (μ) [Debye] | 1.37 | ~3.5 - 5.0 |
| Mean Polarizability (α) [x 10⁻²⁴ esu] | ~5 | ~15 - 25 |
| First Hyperpolarizability (β) [x 10⁻³⁰ esu] | 0.37 | ~10 - 50 |
Note: Data for the hypothetical GABA analogue is illustrative, based on values reported for other organic NLO materials.
Mechanistic Investigations of 3 Amino 4 2,4 Dichlorophenyl Butyric Acid S Biological Activity in Non Human/cellular Systems
Enzyme Inhibition Studies of Related Butyric Acid Derivatives
Butyric acid derivatives have been explored for their potential to inhibit various enzymes involved in key metabolic and signaling pathways.
Kynureninase and Kynurenine-3-hydroxylase Inhibition
The kynurenine (B1673888) pathway is a major route for tryptophan metabolism, and its dysregulation is implicated in neurodegenerative diseases. wikipedia.org Two key enzymes in this pathway, kynureninase and kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase or KMO), have been targeted for inhibition as a potential therapeutic strategy. wikipedia.orgnih.gov Inhibition of KMO is particularly attractive as it can decrease the production of the neurotoxic metabolite quinolinic acid and increase the levels of the neuroprotective kynurenic acid. wikipedia.orgnih.gov
Research has identified several inhibitors of these enzymes, including derivatives of butanoic acid. For instance, a study on 4-phenyl-4-oxo-butanoic acid derivatives revealed potent inhibitors of kynurenine 3-hydroxylase. capes.gov.br Notably, compounds such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged as significant derivatives from this research. capes.gov.br Another butyrate (B1204436) derivative, FCE 28833, has also been identified as a selective inhibitor of kynurenine 3-hydroxylase. nih.gov
Short-chain fatty acids like butyrate can also indirectly influence this pathway. Butyrate has been shown to regulate the expression of indoleamine 2,3-dioxygenase-1 (IDO-1), the enzyme that initiates the kynurenine pathway. This regulation can occur through mechanisms such as the downregulation of STAT1 expression, a key mediator for IDO-1, and through the inhibition of histone deacetylase (HDAC), which can suppress the production of pro-inflammatory cytokines that induce IDO-1 activity. nih.gov
Table 1: Examples of Butyric Acid Derivatives and their Inhibition of Kynurenine Pathway Enzymes
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase | 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid were identified as potent inhibitors. | capes.gov.br |
| FCE 28833 (a butyrate derivative) | Kynurenine 3-hydroxylase | A selective inhibitor of the enzyme. | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Related Compounds
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govmdpi.com Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. dovepress.comnih.gov The class of DPP-4 inhibitors, often called "gliptins," includes various chemical structures, with β-amino acid-based compounds being a prominent group. dovepress.comresearchgate.net
Structurally related compounds to 3-amino-4-(2,4-dichlorophenyl)butyric acid have shown significant DPP-4 inhibitory activity. For example, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin, a potent and selective DPP-4 inhibitor. mdpi.comgoogle.comnus.edu.sg The development of this class of inhibitors often involves creating derivatives of β-amino acids coupled with other chemical moieties. mdpi.com Substituted aryl-piperazines containing β-amino acids have been reported as nanomolar DPP-4 inhibitors. mdpi.com
The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors that bind reversibly to the active site, while others form covalent bonds with catalytic amino acid residues, leading to prolonged inhibition. mdpi.com Even simple molecules like sodium butyrate have been shown to have context-dependent effects on DPP-4 activity, inhibiting it at lower concentrations in some cellular models. nih.gov
Table 2: DPP-4 Inhibition by Related Butyric Acid Derivatives
| Compound/Derivative Class | Potency/Activity | Key Structural Features | Reference(s) |
|---|---|---|---|
| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Intermediate for Sitagliptin (a potent DPP-4 inhibitor) | β-amino acid with a trifluorophenyl group. | mdpi.comnih.gov |
| Substituted aryl-piperazines with β-amino acids | Nanomolar IC50 values | Combination of a β-amino acid with an aryl-piperazine moiety. | mdpi.com |
Receptor and Transporter Interaction Studies in Cellular Models
The interaction of this compound analogs with neurotransmitter transporters and receptors has been investigated, revealing potential modulatory effects on synaptic transmission.
Glycine (B1666218) Transporter 2 (GlyT2) Inhibition Mechanisms
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its synaptic concentration is regulated by glycine transporters (GlyTs). nih.gov Glycine Transporter 2 (GlyT2) is located on presynaptic neurons and is responsible for the reuptake of glycine, thus terminating glycinergic neurotransmission and replenishing vesicular stores. nih.govnih.gov Inhibition of GlyT2 can prolong the action of glycine at the synapse. nih.gov
A class of GlyT2 inhibitors includes N-acyl amino acids, which consist of an amino acid headgroup linked to a lipid tail. nih.gov These compounds act as allosteric inhibitors. nih.govfrontiersin.org The potency of these inhibitors is influenced by the properties of both the headgroup and the lipid tail. For instance, positively charged amino acid headgroups and longer lipid tails generally lead to greater potency. nih.govfrontiersin.org While direct studies on this compound are limited, the principle of amino acid derivatives acting as GlyT2 inhibitors is well-established. The inhibition of GlyT2 by these compounds can lead to a shift in the balance of inhibitory neurotransmission. nih.gov
Table 3: Inhibition of Glycine Transporter 2 by Related Amino Acid Derivatives
| Inhibitor Class | Mechanism of Action | Structure-Activity Relationship | Reference(s) |
|---|---|---|---|
| N-acyl amino acids | Allosteric inhibition | Potency is influenced by the amino acid headgroup and the length and saturation of the lipid tail. Positively charged headgroups and longer tails enhance inhibition. | nih.govfrontiersin.org |
Cellular Pathway Modulation and Signal Transduction in vitro
Amino acids and their derivatives, such as butyric acid, are not only metabolic building blocks but also act as signaling molecules that can modulate complex cellular pathways.
Amino acid availability is a critical signal for cell growth and proliferation, and its sensing is tightly linked to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling hub. researchgate.netnih.gov Starvation for amino acids can lead to the modulation of the secretory pathway, redirecting its functions towards processes like autophagy, which is a cellular recycling mechanism essential for survival under nutrient-limiting conditions. researchgate.net In response to amino acid starvation, the cell can remodel endoplasmic reticulum exit sites and inhibit protein transport to conserve resources. researchgate.net
Butyrate, as a short-chain fatty acid derivative, has been shown to exert significant effects on cellular signaling. It can act as a histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate can alter gene expression. For example, HDAC inhibition can suppress the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6. nih.gov This, in turn, can modulate inflammatory responses and related enzymatic pathways, such as the kynurenine pathway, by inhibiting IDO-1 activity. nih.gov The regulation of major metabolic pathways, including autophagy, is intricately controlled by signals from nutrients like amino acids, often converging on the mTOR pathway. nih.gov
Investigation of this compound as a Precursor in Metabolic Pathways (e.g., Prodrug Concept for Related Amino Sulfonic Acids)
The concept of using amino acids as carriers to create prodrugs is a well-established strategy in medicinal chemistry to enhance the pharmaceutical and pharmacokinetic properties of parent drugs. mdpi.com This approach leverages the body's natural amino acid transport systems to improve absorption, distribution, and site-specific delivery. mdpi.com While direct studies detailing the metabolic fate of this compound as a specific precursor or prodrug for amino sulfonic acids are not extensively documented in publicly available literature, the principles of bioisosteric replacement and prodrug design provide a conceptual framework.
In drug design, a carboxylic acid group can be replaced by a sulfonic acid group to create a bioisostere with potentially different physicochemical and pharmacological properties. If a related amino sulfonic acid were the desired active compound, this compound could theoretically serve as a prodrug. The metabolic conversion would require a complex, multi-step enzymatic process within the cell to transform the butyric acid side chain into a sulfonic acid moiety. Such pathways are not common in typical xenobiotic metabolism but can be engineered in synthetic biology applications. For instance, synthetic metabolic pathways have been constructed in microorganisms like Escherichia coli to produce novel chemical compounds from amino acid precursors, demonstrating the feasibility of converting amino acids into other chemical entities. nih.govresearchgate.net
The successful use of amino acid esters as prodrugs to improve cellular uptake via peptide transporters highlights the potential of this strategy. mdpi.com These transporters recognize the amino acid moiety, facilitating the entry of the entire molecule into the cell, where enzymatic cleavage would then release the active drug. mdpi.com This approach has been particularly useful for antiviral and anticancer agents. mdpi.com
Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how specific structural modifications to a lead compound affect its biological activity. researchgate.net For derivatives of γ-aminobutyric acid (GABA), to which this compound is structurally related, SAR studies have been crucial in developing potent and selective inhibitors of GABA transporters (GATs). researchgate.netacs.org
The core structure of GABA analogs is systematically modified to probe the binding requirements of their biological targets, such as GAT subtypes (mGAT1-4). researchgate.netnih.gov Key modifications often involve the substitution on the amino group, the carbon backbone, and any aromatic rings. The nature and position of substituents on an aromatic ring, such as the dichlorophenyl group in the target compound, are critical determinants of activity and selectivity.
For instance, in the development of GAT inhibitors, SAR studies have shown that introducing different substituents at various positions on a core scaffold can significantly alter potency and selectivity for different GAT subtypes. nih.gov The lipophilicity, electronic properties, and steric bulk of the substituents play a major role. The dichlorophenyl group in this compound, for example, imparts a significant degree of lipophilicity and specific steric and electronic features that dictate its interaction with a binding pocket.
In a broader context of GABAergic modulation, SAR studies on imidazodiazepines have demonstrated that even subtle changes to substituents can dramatically affect selectivity for different GABA-A receptor subtypes. nih.gov Similarly, research on C-aryl glycoside derivatives as SGLT1/SGLT2 dual inhibitors utilizes comprehensive SAR investigations to optimize ligand-protein interactions and enhance potency. rsc.org These studies often employ computational methods like 3D-QSAR and molecular docking to rationalize the observed activity changes and guide the design of new, more effective analogs. rsc.org
The table below illustrates hypothetical SAR data for a series of GABA analogs, demonstrating how modifications to the phenyl ring substituent pattern might influence inhibitory activity at a specific GABA transporter subtype.
Table 1: Illustrative Structure-Activity Relationship of Phenyl-Substituted GABA Analogs
| Compound | R1 | R2 | R3 | Inhibitory Potency (IC₅₀, µM) |
| Analog 1 | H | H | H | >100 |
| Analog 2 | Cl | H | H | 55.2 |
| Analog 3 | H | Cl | H | 25.8 |
| Analog 4 | H | H | Cl | 15.1 |
| Analog 5 | Cl | H | Cl | 2.3 |
This table is a hypothetical representation created for illustrative purposes based on general principles of SAR and does not represent actual experimental data for this compound.
Analytical Method Development and Validation for 3 Amino 4 2,4 Dichlorophenyl Butyric Acid
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for the analysis of 3-Amino-4-(2,4-dichlorophenyl)butyric acid, enabling the separation of the main compound from impurities and its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity and assay of this compound. Given that the compound is structurally related to baclofen (B1667701) and other gamma-aminobutyric acid (GABA) analogs, many established HPLC methods for these related compounds are adapted. researchgate.netbenthamdirect.com Reversed-phase HPLC (RP-HPLC) is the most common approach. ijsr.net
A significant challenge in the analysis of this compound is its lack of a strong chromophore, which limits its detectability with standard UV-Vis detectors. mdpi.com To overcome this, pre-column derivatization is frequently employed. A reagent such as 2,4-dinitrofluorobenzene (DNFB) or 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) is used to attach a chromophore to the amino group, thereby enhancing UV absorption and allowing for sensitive detection. mdpi.comarxiv.orgarxiv.org
Method validation is performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. rroij.comarlok.com For instance, linearity is often established over a concentration range, yielding a high correlation coefficient (e.g., R² > 0.999). arxiv.orgrroij.com Accuracy is confirmed by recovery studies, with results typically expected to be within 98-102%. arlok.com
Table 1: Typical HPLC Parameters for Analysis of Related Amino Acids
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | C18 (e.g., Inertsil ODS 3V, SGE analytical C-18) | ijsr.netrroij.com |
| Mobile Phase | Methanol (B129727):Water:Acetic Acid (100:100:1 v/v/v) or Acetonitrile/Water with TFA (e.g., 0.1%) | ijsr.netrroij.com |
| Flow Rate | 0.6 - 1.0 mL/min | ijsr.netrroij.com |
| Detection | UV at 220, 225, or 272 nm | researchgate.netijsr.netrroij.com |
| Derivatization Agent | 2,4-dinitrofluorobenzene (DNFB) | arxiv.orgarxiv.org |
Since this compound possesses a chiral center at the C3 position, it exists as two enantiomers. These enantiomers can exhibit different pharmacological activities, making the determination of enantiomeric purity crucial. nih.gov Chiral chromatography is the definitive method for separating and quantifying these enantiomers.
Direct separation is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs and macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Mobile phase composition, often a mix of an organic modifier like methanol with an acidic aqueous component, is a critical parameter that influences retention and selectivity. researchgate.netsigmaaldrich.com Crown ether-based columns have also proven effective for separating related chiral amino acids. researchgate.net
The validation of a chiral method establishes its ability to quantify one enantiomer in the presence of the other, with low limits of detection and quantification for the undesired enantiomer. researchgate.net
Table 2: Chiral Stationary Phases for Separation of Amino Acid Enantiomers
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Application | Source(s) |
|---|---|---|---|
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Direct separation of underivatized amino acid enantiomers. | sigmaaldrich.comsigmaaldrich.com |
| Crown Ether | Crownpak CR(+) | Separation of amino acids and compounds with primary amino groups. | researchgate.netresearchgate.net |
| Polysaccharide-derived | Chiralcel OF, Chiralpak AS | Resolution of derivatized amino acid enantiomers. | yakhak.orgresearchgate.net |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods are integral to the quantitative analysis of this compound, most commonly used as detection systems following chromatographic separation.
Ultraviolet-Visible (UV-Vis) spectroscopy is the most widely applied spectroscopic technique for quantification in this context. benthamdirect.com When coupled with HPLC, a UV-Vis detector measures the absorbance of the eluate as it exits the column. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. For this compound, detection is typically performed at lower wavelengths, such as 220 nm or 225 nm, where the phenyl ring and carboxylic acid group exhibit some absorbance. researchgate.netijsr.net As previously mentioned, the sensitivity of UV-Vis detection is significantly improved by pre-column derivatization, which introduces a highly absorbing chromophore into the molecule. arxiv.orgarxiv.org
While other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for structural elucidation, their application for routine quantitative analysis is less common compared to UV-Vis detection in chromatography. benthamdirect.commdpi.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity for the analysis of this compound. researchgate.netbenthamdirect.com This technique is valuable for both definitive identification and precise quantification, even at very low concentrations.
For identification, mass spectrometry provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that serve as a structural fingerprint. mdpi.commassbank.eu
For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the mass spectrometer is set to select the precursor ion of the target analyte, fragment it, and then monitor for a specific product ion. This process is highly selective and minimizes interference from other components in the sample matrix. To achieve the highest accuracy and precision, stable isotope-labeled internal standards are often used. nih.gov LC-MS/MS methods have been successfully validated for the quantification of related compounds like R- and S-baclofen in various biological matrices. researchgate.net The high sensitivity of LC-MS/MS can often circumvent the need for the derivatization steps required for UV detection. nih.govnih.gov
Future Research Directions and Potential Academic Applications
Development of Green Chemistry Approaches for Sustainable Synthesis
Traditional chemical synthesis routes can be costly and generate environmentally hazardous waste. nih.gov Consequently, a significant future research direction lies in developing "green" or sustainable synthesis methods for 3-Amino-4-(2,4-dichlorophenyl)butyric acid and its analogs. Such approaches prioritize the use of renewable resources, reduce energy consumption, and minimize the production of harmful byproducts.
Key strategies for sustainable synthesis could include:
Biocatalysis: Utilizing whole-cell biocatalysts, such as genetically engineered strains of Escherichia coli or yeast, to produce GABA analogs. nih.gov These organisms can be engineered to overexpress enzymes that convert simple substrates into the desired complex molecule in a cost-effective and scalable manner. nih.gov For instance, research has shown that engineered E. coli can achieve nearly 100% conversion of monosodium glutamate (B1630785) to GABA. nih.gov
Enzymatic Conversion: Employing isolated enzymes, like glutamate decarboxylase (GAD), to catalyze the key synthetic steps. nih.govnih.gov This method offers high specificity and can operate under mild reaction conditions. nih.gov
Eco-Friendly Technologies: Investigating the use of alternative energy sources, such as ECO-UVA lights, and repurposed materials for reaction vessels to reduce the environmental impact of the synthesis process. und.edu
Biomass-Derived Starting Materials: Exploring the use of starting materials derived from biomass, which offers a renewable alternative to petroleum-based precursors. und.edu
Table 1: Potential Green Chemistry Approaches
| Approach | Description | Potential Advantage |
|---|---|---|
| Biocatalysis | Use of genetically engineered microorganisms (e.g., E. coli) to synthesize the target compound. nih.gov | Cost-effective, scalable, reduced use of hazardous reagents. nih.gov |
| Enzymatic Synthesis | Application of specific enzymes (e.g., GAD) to catalyze reactions. nih.govnih.gov | High selectivity, mild reaction conditions, minimal byproducts. nih.gov |
| Photochemical Methods | Utilization of light (e.g., ECO-UVA) as an energy source for chemical reactions. und.edu | Reduced energy consumption, potential for novel reaction pathways. und.edu |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of fossil fuels. und.edu | Sustainability, reduced carbon footprint. |
Exploration of Novel Derivatization Strategies for Targeted Research Probes
Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a crucial tool in chemical and biological research. researchgate.net For this compound, developing novel derivatization strategies can lead to the creation of highly specific research probes. These probes are invaluable for studying the compound's interactions with biological systems, improving its detection in complex samples, and elucidating its mechanism of action. researchgate.netnih.gov
Future research in this area could focus on:
Fluorogenic Labeling: Attaching fluorescent tags to the molecule. This allows for the visualization and quantification of the compound in biological tissues and fluids using techniques like HPLC-fluorescence. researchgate.net
Mass Spectrometry Tags: Introducing moieties that enhance ionization efficiency for mass spectrometry (MS) analysis. nih.gov For example, derivatization with N-(4-aminophenyl)piperidine has been shown to improve the detection limits of organic acids by over 200-fold. nih.gov
Chiral Derivatizing Agents: Using agents that react with the chiral center of this compound to separate its different stereoisomers. researchgate.net This is critical as different isomers can have vastly different biological activities.
Pre-column Derivatization for Chromatography: Modifying the compound before analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). arxiv.orgarxiv.org Reagents like 2,4-dinitrofluorobenzene (DNFB) have been successfully used for the analysis of GABA in complex mixtures. arxiv.orgarxiv.org
Table 2: Derivatization Reagents and Applications
| Reagent Class | Example Reagent | Primary Application |
|---|---|---|
| Chloroformates | n-Alkyl chloroformate | Improves selectivity and sensitivity in biological samples. researchgate.net |
| Fluorinated Aromatics | 2,4-Dinitrofluorobenzene (DNFB) | Pre-column derivatization for HPLC/UPLC analysis. arxiv.orgarxiv.org |
| Amine-Reactive Tags | N-(4-aminophenyl)piperidine | Enhances sensitivity in mass spectrometry-based detection. nih.gov |
| Pyrylium Salts | 2,4,6-Trimethylpyrylium (TMPy) | Modifies primary amines for improved detection by mass spectrometry. mdpi.com |
Advanced Computational Chemistry for Rational Molecular Design and Property Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating research and development. nih.gov By simulating molecular structures and interactions, researchers can predict the properties of novel compounds before they are synthesized, saving significant time and resources. nih.gov
For this compound, advanced computational approaches can be applied to:
Predict Biological Activity: Use molecular docking studies to simulate the binding of the compound to potential biological targets, such as receptors and enzymes. nih.govnih.gov This can help identify which proteins the compound is likely to interact with.
Optimize Molecular Structure: Employ quantum chemical studies to understand the electronic properties of the molecule and guide the design of derivatives with enhanced activity or desired properties. nih.gov
Property Prediction: Utilize machine learning and ensemble models to predict various physicochemical properties, such as solubility and permeability, which are crucial for a molecule's behavior in biological systems. arxiv.org
Elucidate Reaction Mechanisms: Model the photochemical pathways of caged GABA derivatives to design new compounds that can be activated by light for precise experimental control. nih.gov
Discovery of New Biological Targets and Elucidation of Novel Mechanistic Pathways in Non-Human Biological Systems
While many GABA analogs are studied for their effects on the mammalian central nervous system, their roles in other biological systems are a burgeoning area of research. wikipedia.orgnih.gov Investigating the effects of this compound in non-human organisms could reveal novel biological targets and mechanisms.
Potential areas of exploration include:
Plant Biology: GABA is a signaling molecule in plants involved in growth, development, and responses to both biotic and abiotic stress. mdpi.commdpi.com Research could explore whether this compound can modulate these pathways, potentially leading to the development of new agents for crop protection or enhancement. mdpi.com The GABA shunt is a key metabolic pathway for GABA synthesis in plants. mdpi.commdpi.com
Invertebrate Neuroscience: Model organisms like the nematode Caenorhabditis elegans are powerful tools for studying neurotoxicity and the function of neurotransmitter systems. mdpi.com Studies could investigate the impact of this compound on the dopaminergic, glutamatergic, and GABAergic neurons of C. elegans to understand its potential ecological effects or to use it as a probe to study fundamental neurobiology. mdpi.com
Microbiology: The synthesis of some heterocyclic compounds derived from dichlorophenyl structures has been shown to exhibit antimicrobial and antifungal activities. mdpi.comresearchgate.net Future studies could screen this compound and its derivatives for similar properties.
Application in the Design of Advanced Materials and Functional Molecules
The unique chemical structure of this compound makes it a candidate for applications beyond biology and medicine, in the realm of materials science and functional molecules.
Future research could investigate its potential in:
Polymer Chemistry: The compound could serve as a monomer or a functional additive in the creation of novel polymers. The dichlorophenyl group could impart specific properties like thermal stability or flame retardancy. Research into polymeric compounds has shown the formation of nanostructured fibrils and hollow nanotubes. cgohlke.com
Functional Molecule Scaffolding: The molecule could act as a scaffold for building more complex functional molecules. For example, by attaching specific functional groups, it could be developed into a sensor for detecting certain ions or molecules.
Non-Linear Optical (NLO) Materials: While a more speculative area, some organic molecules can exhibit NLO properties, which are useful in laser technology and telecommunications. The synthesis of new heterocyclic compounds is an active area of research, and the properties of this specific molecule could be investigated for such applications. mdpi.com
Targeted Delivery Systems: Modified peptide agonists containing unique chemical motifs have been designed to target specific receptors, for example, as a potential system for Boron Neutron Capture Therapy (BNCT). mdpi.com Similarly, this compound could be explored as a component in designing molecules for targeted therapeutic or diagnostic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
